Cas no 2361635-28-9 (Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro-)

Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro- is a structurally unique spirocyclic carboxylic acid featuring a rigid bicyclic framework and two fluorine substituents at the 4-position. The spiro[2.2]pentane core imparts high steric constraint and three-dimensional character, making it valuable in medicinal chemistry for enhancing binding selectivity and metabolic stability. The difluoro substitution further modulates electronic properties and lipophilicity, improving bioavailability. This compound serves as a versatile intermediate for designing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its compact, strained structure also makes it useful in materials science for creating high-performance polymers with tailored properties.
Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro- structure
2361635-28-9 structure
Product name:Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro-
CAS No:2361635-28-9
MF:C6H6F2O2
Molecular Weight:148.107449054718
CID:5943755
PubChem ID:139026660

Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro- 化学的及び物理的性質

名前と識別子

    • Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro-
    • 4,4-Difluorospiro[2.2]pentane-1-carboxylic acid
    • 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid
    • 2361635-28-9
    • EN300-7431548
    • インチ: 1S/C6H6F2O2/c7-6(8)2-5(6)1-3(5)4(9)10/h3H,1-2H2,(H,9,10)
    • InChIKey: MMJXHXTZGUTWNW-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)C2(CC2(F)F)C1

計算された属性

  • 精确分子量: 148.03358575g/mol
  • 同位素质量: 148.03358575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 0.8

じっけんとくせい

  • 密度みつど: 1.52±0.1 g/cm3(Predicted)
  • Boiling Point: 244.5±30.0 °C(Predicted)
  • 酸度系数(pKa): 3.98±0.40(Predicted)

Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7431548-5.0g
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95.0%
5.0g
$4309.0 2025-03-11
Enamine
EN300-7431548-2.5g
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95.0%
2.5g
$2912.0 2025-03-11
Enamine
EN300-7431548-0.5g
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95.0%
0.5g
$1158.0 2025-03-11
Enamine
EN300-7431548-0.25g
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95.0%
0.25g
$735.0 2025-03-11
Aaron
AR023POP-500mg
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95%
500mg
$1618.00 2023-12-15
Aaron
AR023POP-5g
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95%
5g
$5950.00 2023-12-15
1PlusChem
1P023PGD-2.5g
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95%
2.5g
$3662.00 2024-05-23
1PlusChem
1P023PGD-500mg
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95%
500mg
$1494.00 2024-05-23
1PlusChem
1P023PGD-10g
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95%
10g
$7960.00 2024-05-23
Enamine
EN300-7431548-0.05g
4,4-difluorospiro[2.2]pentane-1-carboxylic acid
2361635-28-9 95.0%
0.05g
$344.0 2025-03-11

Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro- 関連文献

Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro-に関する追加情報

Introduction to Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro (CAS No: 2361635-28-9)

Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro (CAS No: 2361635-28-9) is a fascinating compound that has garnered significant attention in the field of chemical and pharmaceutical research. This spirocyclic structure, characterized by its unique arrangement of atoms, presents a rich scaffold for the development of novel molecules with potential therapeutic applications. The presence of two fluorine atoms at the 4-position adds an additional layer of complexity, influencing both the electronic properties and the biological activity of the compound.

The compound's molecular structure is a result of careful synthetic planning, leveraging advanced organic chemistry techniques to construct the spirocyclic core. The spiro[2.2]pentane system itself is known for its rigidity and stability, which can be advantageous in drug design. By incorporating fluorine atoms, researchers aim to enhance the metabolic stability and binding affinity of the molecule towards biological targets. This approach aligns with current trends in medicinal chemistry where fluorinated compounds are increasingly recognized for their improved pharmacokinetic profiles.

In recent years, there has been a surge in interest regarding fluorinated spirocyclic compounds due to their versatile applications. One notable area of research involves the use of such compounds as intermediates in the synthesis of bioactive molecules. The spirocyclic core provides a privileged scaffold that can be modified to target various biological pathways. For instance, studies have shown that derivatives of Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro, exhibit promising activity against enzymes involved in inflammatory processes.

The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their biological properties. Fluorine's ability to affect electronic distribution and hydrogen bonding interactions makes it an invaluable element in drug design. In the case of Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro, the two fluorine atoms are strategically positioned to influence the molecule's interactions with biological targets. This has led to investigations into its potential as a lead compound for the development of new therapeutic agents.

Recent advancements in computational chemistry have further facilitated the design and optimization of fluorinated spirocyclic compounds. Molecular modeling studies have been instrumental in understanding how the presence of fluorine atoms affects the conformational flexibility and binding affinity of Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro. These studies have provided valuable insights into the compound's potential as a scaffold for drug discovery efforts.

The synthesis of Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro, involves multi-step organic reactions that require precise control over reaction conditions. The spirocyclic core is typically constructed through a series of cyclization reactions, followed by functional group transformations to introduce the desired substituents. The use of fluorinating agents is a critical step in this process, ensuring that the fluorine atoms are incorporated at the correct positions.

In conclusion, Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro (CAS No: 2361635-28-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in this area continues to evolve, it is expected that more insights will be gained into the applications and benefits of this fascinating compound.

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